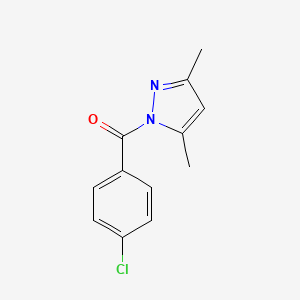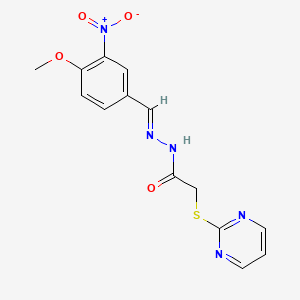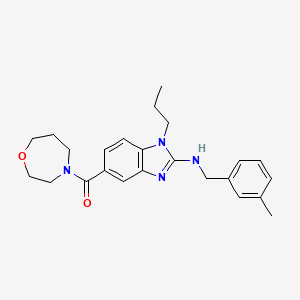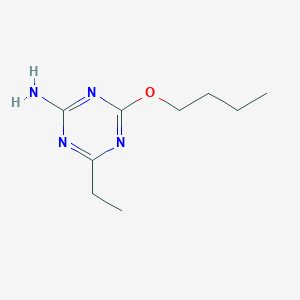
1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole, also known as Clomazone, is an herbicide used to control a variety of broadleaf and grassy weeds. It was first introduced in 1970 and has since become a widely used herbicide in agriculture. Clomazone has a unique mode of action that makes it effective against a broad range of weeds.
Mecanismo De Acción
1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole works by inhibiting the biosynthesis of carotenoids in plants. Carotenoids are essential pigments that play a vital role in photosynthesis and protect plants from oxidative stress. 1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole inhibits the enzyme phytoene desaturase, which is involved in the biosynthesis of carotenoids. This leads to the accumulation of phytoene, which is toxic to plants and results in the death of the weed.
Biochemical and Physiological Effects:
1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole has been shown to have minimal toxicity to humans and animals. It has low acute toxicity and is not carcinogenic. 1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole is rapidly metabolized and excreted from the body, and there is no evidence of bioaccumulation in the environment. 1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole has been shown to have some phytotoxicity to crops such as cotton and peanuts, but this can be minimized by proper application techniques.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole has several advantages for use in laboratory experiments. It is easy to handle and has a long shelf life. It is effective against a broad range of weeds, which makes it useful for studying weed control mechanisms. 1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole has a unique mode of action that can be used to study the biosynthesis of carotenoids in plants. However, there are some limitations to the use of 1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole in laboratory experiments. It has some phytotoxicity to crops, which can limit its use in certain studies. It is also not effective against all weed species, which can limit its usefulness in some experiments.
Direcciones Futuras
There are several future directions for research on 1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole. One area of research is the development of new formulations that can improve its efficacy and reduce its phytotoxicity. Another area of research is the investigation of its mode of action and the biosynthesis of carotenoids in plants. There is also a need for more research on the environmental fate and transport of 1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole and its impact on non-target organisms. Finally, there is a need for more research on the development of sustainable weed management strategies that incorporate the use of 1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole and other herbicides.
Métodos De Síntesis
1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole is synthesized by reacting 4-chlorobenzoyl chloride with 3,5-dimethyl-1H-pyrazole in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is purified by recrystallization or column chromatography. The overall yield of the synthesis is around 50%.
Aplicaciones Científicas De Investigación
1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole has been extensively studied for its herbicidal properties. It has been used in various agricultural crops such as soybean, cotton, corn, and peanuts. 1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole has been shown to be effective against a broad range of weeds, including pigweed, morningglory, and foxtail. It is also effective against some grassy weeds such as crabgrass and goosegrass.
Propiedades
IUPAC Name |
(4-chlorophenyl)-(3,5-dimethylpyrazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-8-7-9(2)15(14-8)12(16)10-3-5-11(13)6-4-10/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBJSVPXZCXBOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chloro-benzoyl)-3,5-dimethyl-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[(3S*,4R*)-3-(dimethylamino)-4-propylpyrrolidin-1-yl]carbonyl}pyrazin-2-ol](/img/structure/B5534649.png)
![2-(1-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}-1H-imidazol-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5534650.png)

![1-(5-{[2-(3-methoxyphenyl)-1-piperidinyl]carbonyl}-2-methylphenyl)-2-imidazolidinone](/img/structure/B5534662.png)
![6-(3,4-dimethoxyphenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine](/img/structure/B5534669.png)

![3-(3-hydroxy-3-methylbutyl)-N-[(5-methoxy-1H-indol-2-yl)methyl]benzamide](/img/structure/B5534678.png)
![4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(2H-1,2,3-triazol-2-ylacetyl)piperidine](/img/structure/B5534681.png)

![N-[4-(dimethylamino)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5534688.png)
![3,5-dihydroxy-N'-[(5-methyl-2-furyl)methylene]benzohydrazide](/img/structure/B5534694.png)
![2-({5-[(4-chloro-2-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B5534713.png)
![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5534719.png)